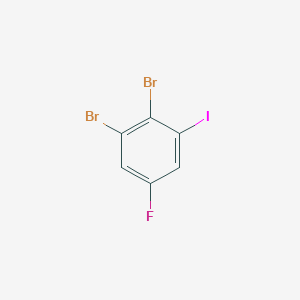

1,2-Dibromo-5-fluoro-3-iodobenzene

Description

Overview of Halogenated Benzenes in Organic Synthesis

Halogenated benzenes are foundational pillars in modern organic synthesis. Their utility primarily stems from their participation in a wide array of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings. numberanalytics.comacs.org These reactions, typically catalyzed by transition metals like palladium or nickel, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. numberanalytics.commdpi.com The presence of a halogen atom on the benzene (B151609) ring provides a reactive "handle" for such transformations.

Aryl halides serve as electrophilic partners in these catalytic cycles. The reactivity of the carbon-halogen (C-X) bond is crucial and generally follows the order C-I > C-Br > C-Cl > C-F for oxidative addition to a metal center. This predictable reactivity hierarchy is a cornerstone of modern synthetic strategy, allowing chemists to design multi-step syntheses where different halogens on the same aromatic ring can be addressed in a specific order. acs.org Beyond cross-coupling, halogenated aromatics are also key substrates in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the ring is activated by strongly electron-withdrawing groups.

The Unique Regiochemical and Electronic Profile of 1,2-Dibromo-5-fluoro-3-iodobenzene

The specific arrangement of four halogen atoms on the this compound ring creates a unique and powerful synthetic intermediate. Its reactivity is governed by a complex interplay of electronic effects, steric hindrance, and the inherent properties of the different halogen substituents.

Electronic and Steric Landscape: All halogens exert a dual electronic influence on the benzene ring: a deactivating inductive effect (-I) due to their high electronegativity, and a weakly activating resonance effect (+R) from their lone pairs. aakash.ac.inquora.com For all halogens, the inductive effect outweighs the resonance effect, rendering the ring electron-deficient and generally less reactive towards electrophilic aromatic substitution compared to benzene itself. aakash.ac.inyoutube.com However, the resonance effect directs incoming electrophiles to the ortho and para positions. aakash.ac.in In this compound, the two remaining hydrogens at the C4 and C6 positions are electronically distinct, influenced by the cumulative effects of the adjacent halogens.

Regioselective Functionalization: The true synthetic power of this molecule lies in the differential reactivity of its C-X bonds. This allows for a programmed, site-selective functionalization sequence:

C-I Bond: The carbon-iodine bond is the weakest and most polarizable, making it the primary site for oxidative addition in palladium- or nickel-catalyzed cross-coupling reactions. acs.org This allows for the selective replacement of the iodine atom while leaving the two bromine atoms untouched.

C-Br Bonds: The two carbon-bromine bonds are significantly less reactive than the C-I bond but are readily activated under more forcing reaction conditions or with specific catalyst systems. acs.org The steric environment of the two bromine atoms is different; the C2-Br is flanked by the C1-Br and the newly introduced group at C3, while the C1-Br is less sterically encumbered on one side. This difference could potentially be exploited for selective mono-bromine functionalization.

C-F Bond: The carbon-fluorine bond is the strongest and is generally inert to the conditions used for C-I and C-Br bond coupling, acting as a stable substituent that modulates the electronic properties of the ring.

This hierarchy enables a synthetic chemist to perform up to three sequential cross-coupling reactions at the C3, C2, and C1 positions, introducing a variety of substituents to build highly complex and precisely structured molecules.

| Property | Fluorine (F) | Bromine (Br) | Iodine (I) |

|---|---|---|---|

| Pauling Electronegativity | 3.98 | 2.96 | 2.66 |

| Covalent Radius (pm) | 64 | 114 | 133 |

| C(Aryl)-X Bond Dissociation Energy (kJ/mol) | ~519 | ~335 | ~272 |

| Property | Value |

|---|---|

| Molecular Formula | C₆H₂Br₂FI |

| Molecular Weight | 379.80 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| CAS Number | Data not available |

Historical Context and Evolution of Synthetic Strategies for Highly Functionalized Aromatics

The landscape of organic synthesis was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. numberanalytics.comacs.org The development of reactions like the Kumada, Negishi, Stille, and Suzuki-Miyaura couplings provided chemists with reliable and highly selective tools for C-C bond formation. mdpi.com These methods made the synthesis of poly-substituted aromatics more strategic and predictable, as pre-formed halogenated precursors could be coupled with a vast array of partners.

More recently, the field has moved towards even greater efficiency with the development of C-H bond functionalization strategies. rsc.orgnih.govacs.org These reactions aim to directly convert C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalization (i.e., halogenation). While immensely powerful, achieving site-selectivity among multiple C-H bonds on a complex molecule remains a significant challenge. rsc.org Therefore, the use of pre-halogenated substrates like this compound remains a highly relevant and often more practical approach for the controlled, stepwise construction of complex aromatic molecules.

Scope and Objectives of Research on this compound

The primary research objective for a molecule like this compound is to leverage its unique substitution pattern as a scaffold for creating novel, high-value compounds. The well-defined reactivity hierarchy of its carbon-halogen bonds makes it an ideal starting point for combinatorial synthesis and the development of molecular libraries.

Key research areas include:

Pharmaceutical and Agrochemical Synthesis: This compound could serve as a key intermediate in the synthesis of complex biologically active molecules. The aromatic core can be systematically decorated with different functional groups to explore structure-activity relationships. The presence of multiple halogens, particularly fluorine, is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

Materials Science: Poly-substituted aromatic compounds are crucial building blocks for advanced materials. By sequentially coupling large aromatic or heteroaromatic units onto the this compound core, researchers could synthesize novel organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), liquid crystals, and functional polymers with tailored electronic and photophysical properties.

Methodology Development: The compound serves as an excellent substrate for testing the limits and selectivity of new cross-coupling catalysts and reaction conditions. Research could focus on developing catalytic systems that can differentiate between the two C-Br positions or that can activate the C-F bond under specific conditions, further expanding its synthetic utility.

In essence, this compound represents a blank canvas for the synthetic chemist, offering multiple, distinct points of attachment to build molecular complexity in a controlled and predictable fashion.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXCWBSVSGXFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2 Dibromo 5 Fluoro 3 Iodobenzene and Its Functionalized Analogues

Strategic Approaches to Multi-Halogenated Benzene (B151609) Scaffolds

The construction of multi-halogenated benzenes like 1,2-Dibromo-5-fluoro-3-iodobenzene requires careful planning to control the regioselective introduction of each halogen. The interplay of the directing effects of the substituents, their activation or deactivation of the aromatic ring, and the reaction conditions are all critical factors.

Sequential Halogenation Protocols

A primary and logical approach to synthesizing this compound is through the sequential introduction of the halogen atoms onto a simpler, commercially available or readily accessible fluorinated benzene precursor. The order of halogenation is critical and is dictated by the directing effects of the substituents already present on the ring.

For instance, a plausible retrosynthetic analysis could start from the target molecule and sequentially remove the halogens based on the reverse of known halogenation reactions. A forward synthesis might commence with a fluorinated starting material such as 1-fluoro-3-iodobenzene (B1666204) or 1-bromo-4-fluorobenzene.

Illustrative Synthetic Scheme (Hypothetical):

A potential, though experimentally unverified, synthetic route could begin with 4-fluoroaniline. Diazotization followed by a Sandmeyer-type reaction could introduce the iodine atom to yield 1-fluoro-4-iodobenzene. Subsequent bromination would need to be carefully controlled to achieve the desired 1,2-dibromo substitution pattern. The fluorine atom is an ortho-, para-director, while iodine is also an ortho-, para-director. Their combined influence would likely lead to a mixture of products, necessitating chromatographic separation.

A more controlled approach might involve starting with a pre-brominated and fluorinated precursor. For example, the synthesis of the isomeric 1,3-dibromo-5-fluoro-2-iodobenzene (B1299775) often starts with 1,3-dibromo-5-fluorobenzene. A similar strategy could be envisioned for the target compound, although the required starting materials may be less common.

Table 1: Examples of Sequential Halogenation in Related Polyhalobenzenes

| Starting Material | Reagents and Conditions | Product | Reference |

| 1,3-Dibromo-5-chlorobenzene (B31355) | 1. iPrMgCl, -25 °C, 16 h; 2. I₂, 20 °C, 17 h | 1-Bromo-3-chloro-5-iodobenzene (B84608) | chemicalbook.com |

| 5-Fluoro-2-iodobenzene | Br₂, Fe or AlBr₃, 0–50 °C | 1,3-Dibromo-5-fluoro-2-iodobenzene | |

| Benzene | Multiple steps | 1-Bromo-3-chloro-5-iodobenzene | chemicalbook.comacs.org |

This table presents data for the synthesis of related polyhalogenated benzenes to illustrate the principle of sequential halogenation.

Directed ortho-Metalation (DoM) Strategies in the Synthesis of this compound

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent with high regiocontrol.

In the context of synthesizing this compound, the fluorine atom itself can act as a weak DMG. While not as potent as other DMGs like amides or methoxy (B1213986) groups, fluorine's ability to direct ortho-lithiation has been documented. This could potentially be exploited to introduce a bromine or iodine atom at a specific position.

For example, starting with a precursor like 1-bromo-4-fluoro-2-iodobenzene, a DoM reaction could theoretically be used to introduce the second bromine atom ortho to the fluorine. However, the presence of other halogens would complicate this, and competitive metal-halogen exchange could be a significant side reaction.

A more robust DoM strategy might involve a precursor with a stronger DMG, which is later converted to one of the desired halogens. For instance, a protected aniline (B41778) or a methoxy group could be used to direct the introduction of adjacent halogens, and then be transformed into a bromine or iodine atom via a Sandmeyer reaction or ether cleavage followed by halogenation, respectively.

Precursor-Based Synthesis and Functional Group Interconversions

This approach involves the synthesis of a strategically functionalized precursor that already contains some of the required halogen atoms or groups that can be readily converted into them. Functional group interconversions (FGIs) are a cornerstone of this strategy, allowing for the late-stage introduction of the desired halogen atoms.

A common FGI is the conversion of an amino group to a halogen via a Sandmeyer reaction. For example, an appropriately substituted fluoro-iodo-aniline could be synthesized and then subjected to diazotization followed by treatment with a bromide source to introduce a bromine atom.

Another example of FGI is the conversion of a boronic acid to a halogen. A precursor containing a boronic acid or ester group could be synthesized, and this group could then be converted to a bromine or iodine atom using reagents such as copper(II) bromide or N-iodosuccinimide.

The synthesis of 1-bromo-3-chloro-5-iodobenzene from benzene, which involves an eight-step sequence, exemplifies the power of precursor-based synthesis and FGIs in constructing complex polyhalogenated aromatics. chemicalbook.comacs.org A similar multi-step approach would likely be necessary for the efficient and regioselective synthesis of this compound.

Regioselective Introduction of Halogen Substituents

The control of regioselectivity is arguably the most critical aspect in the synthesis of this compound. The electronic and steric effects of the substituents already on the benzene ring will dictate the position of subsequent substitutions.

Control of Bromination, Fluorination, and Iodination Regioselectivity

The introduction of bromine, fluorine, and iodine onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the directing effects of the substituents present on the starting material.

Fluorine: As an ortho-, para-director, the fluorine atom in a precursor will direct incoming electrophiles to the positions ortho and para to it.

Bromine and Iodine: These halogens are also ortho-, para-directors, although they are deactivating towards electrophilic substitution.

When multiple halogens are present, their directing effects can be either reinforcing or competing. In the case of a precursor for this compound, the interplay of these directing effects must be carefully considered to predict and control the regioselectivity of the final halogenation step. For instance, in the bromination of a molecule like 1-fluoro-2-iodobenzene, the fluorine atom would direct bromination to its ortho and para positions, while the iodine would direct to its ortho positions. The final product distribution would depend on the relative activating/deactivating and directing strengths of these two halogens.

The choice of catalyst and reaction conditions can also influence regioselectivity. For example, the use of bulky Lewis acids in bromination can sometimes favor the less sterically hindered para-position over the ortho-position.

Table 2: Directing Effects of Halogens in Electrophilic Aromatic Substitution

| Halogen | Electronic Effect | Directing Effect |

| -F | Inductively withdrawing, resonance donating | Ortho, Para |

| -Cl | Inductively withdrawing, resonance donating | Ortho, Para |

| -Br | Inductively withdrawing, resonance donating | Ortho, Para |

| -I | Inductively withdrawing, resonance donating | Ortho, Para |

Stereochemical Considerations in Halogen Introduction

The molecule this compound is achiral and does not possess any stereocenters. Therefore, the introduction of the halogen substituents does not create any stereoisomers, and stereochemical considerations are not a factor in its synthesis.

Exploration of Novel Catalytic and Reagent Systems for Synthesis

The introduction of multiple, different halogen substituents onto a benzene ring necessitates sophisticated catalytic and reagent systems. Traditional electrophilic aromatic halogenation can be difficult to control for producing specific isomers of polysubstituted compounds. wikipedia.org Therefore, research has focused on developing more selective and efficient methodologies. For heavily substituted arenes, including those with multiple halogen atoms, specialized conditions are often required. wikipedia.org

Organometallic reagents are fundamental tools in the synthesis of complex aryl halides, offering pathways to structures that are not readily accessible through classical methods. mt.com Reagents like organolithium and Grignard (organomagnesium) compounds are commonly formed by reacting an existing aryl halide with the corresponding metal. youtube.comlibretexts.org These nucleophilic organometallic species can then react with electrophilic halogen sources to introduce another halogen atom.

For a molecule like this compound, a plausible strategy would involve the sequential functionalization of a simpler halogenated benzene. For instance, starting with a dibromo-fluoro-benzene, one could perform a metal-halogen exchange, preferentially at the most acidic position or a position activated for such an exchange, to create an organometallic intermediate. This intermediate is then quenched with an iodine electrophile (like I₂ or N-iodosuccinimide) to yield the final product. The reactivity order for halide exchange and formation of organometallic reagents is typically I > Br > Cl > F. libretexts.org

A key challenge is managing the high reactivity of these reagents to prevent side reactions. libretexts.org The choice of solvent is critical, with ethers like diethyl ether and tetrahydrofuran (B95107) (THF) being common for their ability to solvate and stabilize the organometallic species. libretexts.org

One patented synthesis for a related compound, 1-Bromo-3-chloro-5-iodobenzene, involves creating a Grignard reagent from 1,3-dibromo-5-chlorobenzene using isopropylmagnesium chloride. chemicalbook.com This intermediate is then reacted with elemental iodine to install the iodo group with a yield of 82%. chemicalbook.com This highlights the utility of organometallic intermediates in the regioselective synthesis of polyhalogenated benzenes.

Table 1: Comparison of Common Organometallic Reagents in Aryl Halide Synthesis

| Reagent Type | Typical Formation | Reactivity | Common Solvents | Key Considerations |

|---|---|---|---|---|

| Organolithium | R-X + 2 Li → R-Li + LiX | Very High | Diethyl ether, THF, Hexanes | Highly reactive; requires low temperatures and inert atmosphere to prevent side reactions. youtube.comlibretexts.org |

| Organomagnesium (Grignard) | R-X + Mg → R-MgX | High | Diethyl ether, THF | Requires ether-based solvents for stabilization; slightly less reactive than organolithiums. youtube.comlibretexts.org |

| Organocuprate (Gilman) | 2 R-Li + CuI → R₂CuLi + LiI | Moderate | THF, Diethyl ether | Less basic and useful for coupling reactions; can be used to form C-C bonds with other halides. youtube.com |

Emerging techniques in photocatalysis and electrocatalysis offer promising alternatives for the synthesis of halogenated aromatics, often under milder and more controlled conditions.

Photocatalysis utilizes light to generate highly reactive species that can drive chemical transformations. For halogenation, this can involve the photocatalytic generation of halogen radicals. Studies on halogenated 1,3-diketones have shown that photolysis can lead to the elimination of halogen atoms, demonstrating that light can initiate reactions at carbon-halogen bonds. researchgate.netnih.gov While often focused on dehalogenation, these principles can be reversed. For example, photocatalytic systems can generate electrophilic halogen species from simpler sources, which then react with aromatic substrates. researchgate.net The unique redox nature of photocatalysis allows for both oxidation and reduction to occur on a single nanoparticle surface, providing opportunities for reaction control. nih.gov

Electrocatalysis uses an electric potential to drive reactions. Electrocatalytic halogenation of aromatic compounds can be achieved using simple halide salts (like NaCl) as the halogen source. researchgate.net In this process, the halide ion is oxidized at an anode to produce a reactive halogen species that then substitutes onto the aromatic ring. researchgate.net This method provides excellent control over the reaction by simply tuning the applied voltage and can improve safety compared to using highly reactive elemental halogens. researchgate.net This approach has been successfully applied for both chlorination and bromination of various aromatic substrates, yielding moderate to excellent results. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex molecules like this compound, which are often intermediates in the pharmaceutical or materials science industries, increasingly incorporates the principles of green chemistry to minimize environmental impact. nih.govdrpress.org

Catalytic reactions are inherently more atom-economical than stoichiometric ones because the catalyst is regenerated and reused. nih.gov The development of catalytic systems, such as the gold(III)-catalyzed halogenation of arylboronates, which operates with very low catalyst loading (as low as 0.01 mol%), represents a significant step towards improving atom economy in the synthesis of halogenated aromatics. acs.org

Table 2: Atom Economy Comparison for a Hypothetical Halogenation Step

| Reaction Type | General Equation | Atom Economy | Notes |

|---|---|---|---|

| Stoichiometric Halogenation | C₆H₆ + Br₂ → C₆H₅Br + HBr | ~50% | A significant portion of reactant mass is converted into the HBr byproduct. |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. nih.gov Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.

In the synthesis of organometallic reagents used to produce aryl halides, ether-based solvents are common but pose flammability and peroxide-formation risks. libretexts.org Research into greener alternatives is ongoing. One approach is the use of ionic liquids, which are non-volatile and can often be recycled, potentially retaining the catalyst for subsequent reaction cycles. nih.gov Water is an ideal green solvent, and methods are being developed for halogenation reactions in aqueous media. A patented method for synthesizing halogenated aromatic compounds uses water as the solvent with a copper catalyst, offering mild reaction conditions and reduced environmental pollution. google.com

Waste minimization also involves simplifying purification procedures. A synthesis for 1-bromo-3-chloro-5-iodobenzene notes that simple filtration is sufficient for purification, avoiding the need for column chromatography, which consumes large quantities of solvent and generates significant waste.

Reactivity Profiles and Mechanistic Investigations of 1,2 Dibromo 5 Fluoro 3 Iodobenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 1,2-Dibromo-5-fluoro-3-iodobenzene, the differential reactivity of the C-I and C-Br bonds would be the key factor in achieving selective transformations.

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is anticipated that the reaction of this compound with a boronic acid would selectively occur at the C-I bond under carefully controlled conditions.

Expected Reaction Conditions and Selectivity:

| Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 2,5-Dibromo-3-fluoro-1-aryl-benzene |

Further coupling at the C-Br bonds would likely require more forcing reaction conditions, such as higher temperatures or more active catalyst systems.

Stille Coupling with Organostannanes

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to proceed selectively at the most labile C-I bond.

Anticipated Reaction Parameters:

| Coupling Partner | Catalyst System | Additive | Solvent | Predicted Product |

| Aryl- or Vinylstannane | Pd(PPh₃)₄ | CuI or LiCl | Toluene or THF | 2,5-Dibromo-3-fluoro-1-(aryl/vinyl)-benzene |

Negishi Coupling with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organohalides, catalyzed by nickel or palladium complexes. The high reactivity of organozinc reagents often allows for milder reaction conditions. The C-I bond of this compound would be the primary site of reaction.

Projected Reaction Scheme:

| Coupling Partner | Catalyst System | Solvent | Hypothetical Product |

| Aryl- or Alkylzinc halide | Pd(dppf)Cl₂ or Ni(dppe)Cl₂ | THF or DMF | 2,5-Dibromo-3-fluoro-1-(aryl/alkyl)-benzene |

Heck Reaction and Its Variants

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The reaction with this compound would be predicted to occur at the C-I bond to yield a 2,5-dibromo-3-fluoro-substituted styrene derivative.

Hypothetical Heck Reaction Data:

| Alkene Partner | Catalyst System | Base | Solvent | Postulated Product |

| Styrene or an acrylate | Pd(OAc)₂/PR₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | (E)-1-(2,5-Dibromo-3-fluorophenyl)-alkene |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would be expected to selectively occur at the C-I bond of this compound.

Predicted Sonogashira Coupling Conditions:

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Envisioned Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Piperidine | 1,2-Dibromo-5-fluoro-3-(phenylethynyl)benzene |

Buchwald-Hartwig Amination and Other C–Heteroatom Coupling Reactions

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an organohalide with an amine in the presence of a palladium catalyst. The reaction with this compound would likely proceed at the C-I bond to form an aniline (B41778) derivative.

Speculative Buchwald-Hartwig Amination Parameters:

| Amine | Catalyst System | Base | Solvent | Theorized Product |

| Aniline or a secondary amine | Pd₂(dba)₃/ligand (e.g., Xantphos) | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | N-(2,5-Dibromo-3-fluorophenyl)amine |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing substituents. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub

In SNAr reactions, the nature of the leaving group has a pronounced effect on the reaction rate. Counterintuitively to bond strength, the leaving group ability in SNAr often follows the order F > Cl > Br > I. wikipedia.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

For this compound, all halogen substituents act as electron-withdrawing groups via induction, thereby activating the ring towards nucleophilic attack. Given the "element effect" in SNAr, the C-F bond at the C-5 position is the most likely site for nucleophilic attack, especially with strong nucleophiles like alkoxides (e.g., sodium methoxide) or amides. Displacement of the fluorine atom would be favored over the bromine or iodine atoms, provided the nucleophile can access this position.

The reactivity and regioselectivity of SNAr reactions are governed by a combination of electronic and steric effects. rsc.orgresearchgate.net

Electronic Effects: All three types of halogens on the ring (F, Br, I) are electron-withdrawing through their inductive effect (-I effect), which is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex. The inductive effect decreases down the group (F > Br > I). The fluorine atom at the C-5 position, being the most electronegative, exerts the strongest inductive pull, making the entire ring more electron-deficient and thus more activated towards nucleophilic attack. nih.gov

Steric Effects: The steric environment around each potential reaction site plays a significant role. nih.gov The C-F bond at the C-5 position is relatively unhindered. In contrast, the C-I bond at C-3 is flanked by two bromine atoms at C-1 and C-2 (although the C-1 bromine is meta, the C-2 bromine is ortho). Similarly, the C-Br bonds at C-1 and C-2 are sterically encumbered by the adjacent large iodine and bromine atoms. This steric hindrance can impede the approach of a nucleophile, potentially making the less-hindered C-5 position the most kinetically favorable site for attack, reinforcing the electronic preference for substitution at the C-F bond.

Halogen Dance Reactions and Rearrangements

The "halogen dance" is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic ring. wikipedia.orgrsc.org This rearrangement is a powerful tool for accessing isomers of halogenated aromatics that may be difficult to synthesize directly. rsc.org

The halogen dance reaction is typically initiated by deprotonation of the aromatic ring by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a potent aryl anion intermediate. wikipedia.org The thermodynamic stability of the possible aryl anion intermediates drives the reaction.

The proposed mechanism involves the following key steps:

Deprotonation: A strong base abstracts a proton from the aromatic ring, forming an aryl anion. The acidity of the ring protons is enhanced by the inductive effect of the halogen substituents.

Halogen Migration: The aryl anion can then undergo a series of intermolecular or intramolecular halogen-metal exchanges. researchgate.net In an intermolecular pathway, the initially formed aryl anion abstracts a halogen (typically Br or I, which are better electrophiles) from a neutral molecule of the starting material. This generates a new, potentially more stable, aryl anion and a de-halogenated species, propagating a chain mechanism. wikipedia.orgresearchgate.net

Thermodynamic Control: The migration continues until the most thermodynamically stable aryl anion is formed. The stability of the anion is influenced by the inductive and steric effects of the substituents.

Quenching: The final, most stable aryl anion is quenched by a proton source (often from the solvent or upon workup) or can be trapped by an electrophile to yield a functionalized product.

For this compound, treatment with a strong base could lead to a complex mixture of rearranged products, with bromine and iodine atoms "dancing" around the ring to positions that best stabilize an adjacent anionic center. The fluorine atom is generally not observed to participate in halogen dance reactions.

Isomerization Studies of this compound and Related Derivatives

Isomerization of polyhalogenated aromatic compounds, particularly the migration of halogen atoms around the aromatic ring, is a well-documented phenomenon known as the "halogen dance." This process is typically facilitated by strong bases, such as organolithium reagents or lithium amides, in aprotic solvents at low temperatures. For this compound, a halogen dance rearrangement would most likely involve the migration of the bromine and iodine atoms, as the carbon-fluorine bond is significantly stronger and less prone to cleavage.

The reaction is believed to proceed through a series of deprotonation and metal-halogen exchange steps, leading to various isomeric intermediates before quenching with an electrophile. Given the substitution pattern of this compound, a base-catalyzed halogen dance could potentially lead to a mixture of constitutional isomers. The thermodynamic stability of the potential isomers and the kinetic favorability of the different rearrangement pathways would determine the final product distribution. Studies on related polybrominated compounds suggest that the rearrangement often proceeds to place the halogen atoms in positions that relieve steric strain or are electronically favored.

Role of Metal-Halogen Exchange in Halogen Dance Processes

Metal-halogen exchange is a fundamental and often rapid reaction in organometallic chemistry and is the pivotal mechanistic step in the halogen dance process. wikipedia.orgyoutube.com This reaction involves the exchange of a halogen atom on an organic halide with a metal from an organometallic reagent, most commonly lithium from an alkyllithium compound like n-butyllithium. wikipedia.orgethz.ch

The rate of metal-halogen exchange is highly dependent on the identity of the halogen, following the general trend: I > Br > Cl >> F. wikipedia.org This trend is governed by the strength of the carbon-halogen bond and the stability of the resulting aryl anion. For this compound, the carbon-iodine bond is the weakest and most polarizable, making it the primary site for metal-halogen exchange.

The mechanism is proposed to involve the formation of an "ate-complex" where the carbanion of the organolithium reagent attacks the halogen atom on the aromatic ring. harvard.edu In the context of a halogen dance on this compound, the initial and most rapid step would be the lithium-iodine exchange at position 3. Subsequent deprotonation and protonation events, coupled with further lithium-bromine exchanges, would allow the halogen atoms to "walk" or "dance" around the ring to thermodynamically more stable positions.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, the reactivity of the benzene (B151609) ring is profoundly influenced by the nature of its substituents.

Deactivating and Directing Effects of Multiple Halogens

All halogen substituents are deactivating towards electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic. However, they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M), which helps to stabilize the cationic intermediate (arenium ion) formed during the reaction.

In this compound, the benzene ring is substituted with four deactivating halogen atoms. This polysubstitution leads to a significant cumulative deactivating effect, making the molecule highly unreactive towards EAS compared to benzene. The two unsubstituted positions, C4 and C6, are the only available sites for substitution. The directing effects of the four halogens on these positions are summarized below.

| Substituent | Position | Effect on C4 | Effect on C6 |

| Bromo | C1 | meta | para |

| Bromo | C2 | meta | meta |

| Iodo | C3 | ortho | para |

| Fluoro | C5 | ortho | ortho |

Interactive Data Table: Predicted Directing Effects in EAS (This is a simplified representation of the complex interplay of electronic effects.)

| Position of Attack | Activating Resonance Contributors from... | Deactivating Inductive Effects from... | Predicted Outcome |

|---|---|---|---|

| C4 | Iodo (ortho), Fluoro (ortho) | All four halogens | Attack is disfavored due to strong overall deactivation. The directing effects are conflicting. The ortho directing effect of the highly electronegative fluorine at C5 and the ortho effect of the bulky iodine at C3 would influence regioselectivity. The C6 position is sterically less hindered. |

| C6 | Bromo (para), Iodo (para), Fluoro (ortho) | All four halogens |

Fluorine exhibits anomalous behavior compared to other halogens; its resonance donation is more effective due to better orbital overlap, making it less deactivating and a strong para-director. researchgate.net In this molecule, the fluorine is ortho to both available positions. Ultimately, the regiochemical outcome of an EAS reaction would be a subtle balance between the competing inductive and resonance effects, as well as steric hindrance from the bulky bromine and iodine atoms.

Selective Functionalization via EAS

Achieving selective functionalization of this compound through electrophilic aromatic substitution presents a significant synthetic challenge. The strong deactivation of the ring requires harsh reaction conditions (e.g., strong Lewis acids, high temperatures), which can lead to side reactions or decomposition.

Despite the challenges, selectivity might be achieved by exploiting the subtle differences in the directing abilities of the halogens. The fluorine atom at C5 and the iodine at C3 are ortho-directing to the C4 position, while the bromine at C1 and iodine at C3 are para-directing to the C6 position. The C6 position is sterically more accessible than the C4 position, which is flanked by two large atoms (I and F). Therefore, it is plausible that under carefully controlled conditions, an electrophile might preferentially substitute at the C6 position. However, obtaining a single, pure regioisomer in high yield would be difficult.

Radical Reactions and Reductive Dehalogenation Studies

Radical reactions offer an alternative pathway for the functionalization of polyhalogenated aromatics, often with different selectivity patterns compared to ionic reactions.

Site-Selective Radical Functionalization

Site-selective functionalization can be achieved through radical reactions, particularly reductive dehalogenation. nih.gov In these processes, an electron is transferred to the polyhalogenated aromatic compound, forming a radical anion. This intermediate is unstable and rapidly eliminates a halide ion to form an aryl radical. The selectivity of this process is dictated by the carbon-halogen bond dissociation energies, which follow the trend C-I < C-Br < C-Cl < C-F. nih.gov

For this compound, the carbon-iodine bond is the most labile and therefore the most susceptible to reductive cleavage. Treatment with a radical initiator or a reducing agent would selectively generate an aryl radical at the C3 position. This radical could then be trapped by a hydrogen atom source (reductive deiodination) or another radical species, allowing for the selective functionalization at this position.

Interactive Data Table: Predicted Site Selectivity in Radical Reactions

| Halogen Position | Carbon-Halogen Bond | Relative Bond Strength | Predicted Radical Reactivity |

|---|---|---|---|

| C3 | C-I | Weakest | Highest (most likely site of radical formation) |

| C1, C2 | C-Br | Intermediate | Moderate (requires harsher conditions than C-I) |

| C5 | C-F | Strongest | Lowest (unlikely to react under these conditions) |

This predictable selectivity makes radical reactions a powerful tool for the stepwise modification of polyhalogenated molecules. By first reacting at the C-I bond, followed by subsequent reactions at the C-Br bonds under more forcing conditions, a chemist can sequentially introduce different functional groups onto the aromatic ring, a feat that is difficult to achieve using other synthetic methodologies.

Controlled Reductive Dehalogenation for Monohalogenated Products

The controlled reductive dehalogenation of polyhalogenated aromatic compounds is a critical synthetic strategy for producing intermediates with specific halogen patterns. For a substrate such as this compound, the goal of controlled reductive dehalogenation is the selective removal of a single halogen atom to yield one of three possible monohalogenated products: a dibromo-fluoro-benzene, a bromo-fluoro-iodo-benzene, or a dibromo-fluoro-iodobenzene where a specific isomer is targeted. While specific research detailing the controlled monodehalogenation of this compound is not extensively documented in publicly available literature, the outcomes can be predicted based on established principles of chemical reactivity and mechanistic studies of similar polyhalogenated systems.

The selectivity of reductive dehalogenation is primarily governed by the differing carbon-halogen bond strengths and the mechanism of the reduction process. The typical order of reactivity for halogens on an aromatic ring in reductive processes is I > Br > Cl > F. This trend is attributed to the decreasing bond dissociation energies down the group, making the C-I bond the weakest and most susceptible to cleavage.

Several methods can be employed for reductive dehalogenation, including catalytic hydrogenation, metal-halogen exchange, and single-electron transfer (SET) processes. The choice of reagent and reaction conditions dictates the selectivity and yield of the desired monohalogenated product.

Mechanistic Considerations and Predicted Selectivity

In the case of this compound, the C-I bond is significantly weaker than the C-Br and C-F bonds. Therefore, most reductive methods are expected to cleave the C-I bond preferentially.

Catalytic Hydrodehalogenation: This method typically involves a palladium, platinum, or rhodium catalyst with a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like formic acid or isopropanol). The general mechanism involves oxidative addition of the aryl halide to the metal center, a step that is most facile for the weakest carbon-halogen bond. Consequently, catalytic hydrodehalogenation of this compound is predicted to selectively remove the iodine atom to yield 1,2-dibromo-4-fluorobenzene.

Metal-Halogen Exchange: Reagents like organolithiums (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl) can achieve selective dehalogenation. This reaction is highly regioselective and temperature-dependent. The exchange typically occurs at the most acidic proton or the most reactive halogen. For aryl halides, the order of exchange is overwhelmingly I > Br > Cl. The resulting aryl-metal species can then be quenched with a proton source (e.g., H₂O, alcohol) to complete the dehalogenation. For this compound, treatment with one equivalent of an organolithium reagent at low temperature would almost certainly lead to selective iodine-lithium exchange, followed by protonolysis to give 1,2-dibromo-4-fluorobenzene.

Achieving the removal of a bromine atom while preserving the iodine would be significantly more challenging and would require specialized reagents or catalytic systems that can overcome the inherent reactivity difference. Such a transformation might involve directing groups or catalysts with unusual selectivity profiles, though this remains a subject of specialized research. The C-F bond is the strongest and is generally unreactive under conditions used for deiodination or debromination.

The predicted outcomes for the controlled reductive monodehalogenation of this compound are summarized in the table below. This table is based on established chemical principles rather than specific experimental results for this compound.

Table 1: Predicted Outcomes for Controlled Reductive Monodehalogenation

| Reagent/Catalyst System | Probable Mechanism | Target Halogen | Predicted Major Product | Predicted Selectivity |

|---|---|---|---|---|

| Pd/C, H₂ | Catalytic Hydrodehalogenation | Iodine | 1,2-Dibromo-4-fluorobenzene | High |

| n-BuLi then H₂O | Metal-Halogen Exchange | Iodine | 1,2-Dibromo-4-fluorobenzene | Very High |

| i-PrMgCl·LiCl then H₂O | Metal-Halogen Exchange | Iodine | 1,2-Dibromo-4-fluorobenzene | Very High |

Detailed research findings from studies on analogous polyhalogenated aromatic compounds support these predictions. For instance, the selective hydrodehalogenation of molecules containing both bromine and chlorine shows a strong preference for removing the bromine. semanticscholar.org Similarly, systems containing both iodine and bromine are readily and selectively deiodinated. The challenge in these reactions is often not achieving selectivity for the most reactive halogen, but rather preventing over-reduction to di- or tri-dehalogenated products by carefully controlling stoichiometry and reaction time.

Advanced Spectroscopic and Structural Analysis of 1,2 Dibromo 5 Fluoro 3 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of 1,2-Dibromo-5-fluoro-3-iodobenzene would heavily rely on a suite of high-resolution NMR techniques.

A complete NMR analysis would involve the acquisition and interpretation of spectra from multiple nuclei.

¹H NMR: The proton NMR spectrum is expected to show two signals corresponding to the two hydrogen atoms on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the surrounding halogen substituents. The multiplicity of these signals would be determined by proton-proton and proton-fluorine coupling.

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring, each uniquely influenced by its attached substituent and neighboring atoms. The carbon attached to fluorine would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would consist of a single resonance, and its coupling to the adjacent protons would provide valuable connectivity information.

¹³¹I NMR: While less common due to the quadrupolar nature of the iodine nucleus, ¹³¹I NMR could potentially provide information about the electronic environment around the iodine atom.

Without experimental data, a table of predicted chemical shifts and coupling constants cannot be accurately generated.

To unambiguously assign the ¹H and ¹³C signals and to confirm the substitution pattern, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling network between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the regiochemistry of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of atoms, which could help in determining conformational preferences.

The precise arrangement of the bromo, fluoro, and iodo substituents (regiochemistry) would be definitively established through the combined interpretation of 1D and 2D NMR data. The analysis of coupling constants and NOESY correlations would also shed light on any potential conformational preferences, although the benzene ring itself is planar.

X-ray Crystallography for Solid-State Structural Determination

To understand the precise three-dimensional arrangement of the atoms in the solid state, single-crystal X-ray diffraction analysis would be indispensable.

Analysis of the crystal structure would reveal how the molecules pack in the crystal lattice. This would involve the identification and characterization of intermolecular interactions, such as halogen bonding (e.g., I···Br, I···F, Br···Br interactions) and π-π stacking, which are common in halogenated aromatic compounds.

The X-ray diffraction data would provide precise measurements of all bond lengths and bond angles within the molecule. This would allow for an analysis of how the bulky and electronegative halogen substituents might distort the geometry of the benzene ring from a perfect hexagon and potentially affect its aromaticity.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₆H₂Br₂FI, HRMS provides an exact mass measurement, which is critical for confirming its identity and distinguishing it from other isomers.

The fragmentation pattern observed in the mass spectrum offers a roadmap to the molecule's structure. The weakest bonds are typically the first to break. In the case of this compound, the carbon-iodine bond is expected to be the most labile due to its lower bond energy compared to carbon-bromine and carbon-fluorine bonds. Consequently, a primary fragmentation pathway would involve the loss of an iodine atom. Subsequent fragmentation could involve the loss of bromine atoms or other characteristic cleavages of the benzene ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M]⁺ | [C₆H₂Br₂FI]⁺ | 379.79 | Molecular Ion |

| [M-I]⁺ | [C₆H₂Br₂F]⁺ | 252.88 | Loss of Iodine |

| [M-Br]⁺ | [C₆H₂BrFI]⁺ | 300.84 | Loss of Bromine |

| [M-Br₂]⁺ | [C₆H₂FI]⁺ | 221.93 | Loss of two Bromine atoms |

| [C₆H₂F]⁺ | [C₆H₂F]⁺ | 93.02 | Phenyl fluoride (B91410) fragment |

Note: The m/z values are predicted and may vary slightly in experimental conditions. The isotopic distribution pattern for bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) would be a key feature in identifying these fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the C-H, C-F, C-Br, and C-I bonds, as well as the aromatic ring itself. The C-F stretching vibration typically appears as a strong band in the region of 1250-1000 cm⁻¹. The C-Br and C-I stretching vibrations are found at lower wavenumbers, generally below 700 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. The vibrations of the heavier halogen atoms (Br and I) often result in strong Raman signals, making it a particularly useful tool for studying halogenated compounds. The symmetrical vibrations of the benzene ring are also typically strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| Aromatic C=C Stretch | 1600-1400 | 1600-1400 | Stretching of carbon-carbon double bonds in the ring |

| C-F Stretch | 1250-1100 | 1250-1100 | Stretching of the carbon-fluorine bond |

| C-Br Stretch | 700-500 | 700-500 | Stretching of the carbon-bromine bonds |

| C-I Stretch | 600-480 | 600-480 | Stretching of the carbon-iodine bond |

| Aromatic Ring Bending | Below 1000 | Below 1000 | Out-of-plane and in-plane bending of the ring |

Note: These are predicted frequency ranges and the exact positions can be influenced by the specific substitution pattern and intermolecular interactions.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. By analyzing the binding energies of these electrons, one can gain insights into the energies of the molecular orbitals.

For this compound, the photoelectron spectrum would reveal a series of bands corresponding to the ionization of electrons from different orbitals. The core-level spectrum, typically obtained using X-ray photoelectron spectroscopy (XPS), would show distinct peaks for the C 1s, F 1s, Br 3d, and I 3d or 4d electrons. The binding energies of these core electrons are sensitive to the chemical environment of the atom, providing information about the charge distribution within the molecule.

The valence-level spectrum, obtained using ultraviolet photoelectron spectroscopy (UPS), would provide information about the energies of the molecular orbitals formed from the valence atomic orbitals of the constituent atoms. The highest occupied molecular orbital (HOMO) is of particular interest as it relates to the molecule's reactivity. The presence of the heavy halogen atoms is expected to significantly influence the energies of the valence orbitals.

Table 3: Predicted Core-Level Binding Energies for this compound

| Element | Orbital | Predicted Binding Energy (eV) |

| Carbon | C 1s | ~285-287 |

| Fluorine | F 1s | ~687-689 |

| Bromine | Br 3d | ~70-72 |

| Iodine | I 3d₅/₂ | ~619-621 |

Note: These are approximate binding energy ranges and can be affected by instrument calibration and the specific chemical environment.

Theoretical and Computational Chemistry of 1,2 Dibromo 5 Fluoro 3 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic environment and bonding characteristics of a molecule like 1,2-Dibromo-5-fluoro-3-iodobenzene. These methods provide insights into bond lengths, bond angles, and the distribution of electron density.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For this compound, a DFT study would typically commence with a geometry optimization to determine the lowest energy conformation of the molecule. This would yield key structural parameters.

A hypothetical DFT study would likely employ a functional such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, paired with a basis set like 6-311G(d,p) for the lighter atoms (carbon, fluorine, hydrogen) and a basis set with effective core potentials, such as LANL2DZ, for the heavier bromine and iodine atoms to account for relativistic effects.

Table 1: Hypothetical Ground State Properties of this compound from a DFT Calculation

| Property | Predicted Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| C-Br Bond Lengths | ~1.89 - 1.91 Å |

| C-I Bond Length | ~2.08 - 2.10 Å |

| C-F Bond Length | ~1.35 - 1.37 Å |

| C-C Bond Lengths (aromatic) | ~1.39 - 1.41 Å |

| Bond Angles (within ring) | ~118° - 122° |

Note: The values in this table are estimations based on typical bond lengths and angles for similar halogenated benzenes and are not the result of a published study on this compound.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for understanding the electronic distribution and molecular orbitals. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a more detailed picture of electron correlation effects.

These calculations would reveal the distribution of electron density, highlighting the influence of the electronegative fluorine atom and the polarizable bromine and iodine atoms. The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be visualized to understand the regions of electron richness and deficiency.

Prediction of Reactivity and Regioselectivity

Computational chemistry is a powerful tool for predicting how and where a molecule is likely to react. For a polysubstituted benzene (B151609) like this compound, predicting the regioselectivity of further substitutions is a key challenge.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another.

HOMO: The energy and location of the HOMO would indicate the molecule's ability to donate electrons and would likely be distributed across the π-system of the benzene ring, with potential contributions from the lone pairs of the halogen atoms.

LUMO: The energy and location of the LUMO would suggest the most favorable sites for receiving electrons in a nucleophilic attack. The presence of multiple halogen atoms would likely result in a low-lying LUMO, indicating a susceptibility to nucleophilic substitution.

The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability of the molecule. A smaller gap would suggest higher reactivity.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule.

Negative Potential (Red/Yellow): Regions of negative electrostatic potential, indicative of electron-rich areas, would be expected around the electronegative fluorine atom and to a lesser extent, the bromine and iodine atoms. These sites would be susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive electrostatic potential, or electron-poor areas, are likely to be found on the hydrogen atom of the ring and potentially on the halogen atoms due to the "sigma-hole" effect, particularly for iodine. These regions would be the primary targets for nucleophilic attack.

The ESP map would be invaluable in predicting the regioselectivity of, for instance, lithiation or other metal-halogen exchange reactions, which are common for such polyhalogenated aromatics.

Mechanistic Modeling of Key Transformations

Computational modeling can be employed to elucidate the step-by-step mechanisms of chemical reactions involving this compound. This involves locating transition states and calculating activation energies for proposed reaction pathways.

For example, in a Suzuki or Stille coupling reaction, which are plausible transformations for this molecule, computational modeling could be used to:

Determine the relative activation barriers for oxidative addition at the C-Br versus the C-I bonds. Given the weaker C-I bond, oxidative addition would be expected to occur preferentially at this position.

Model the structures of intermediates and transition states along the catalytic cycle.

Investigate the influence of the fluorine and the other bromine substituent on the reaction rate and regioselectivity.

Such mechanistic studies would provide atomic-level detail that is often difficult to obtain through experimental means alone.

Transition State Calculations for Cross-Coupling and Halogen Dance Reactions

Cross-Coupling Reactions:

Transition state calculations, typically employing Density Functional Theory (DFT), are crucial for elucidating the mechanisms of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) involving this compound. A key aspect of these reactions is the relative reactivity of the C-Br and C-I bonds.

Theoretical studies on the related isomer, 1,3-Dibromo-5-fluoro-2-iodobenzene (B1299775), have shown that the C–I bond possesses a lower bond dissociation energy (approximately 50 kcal/mol) compared to the C–Br bond (around 70 kcal/mol). This difference indicates a preferential oxidative addition of the palladium catalyst to the C-I bond, which is the typical first step in a cross-coupling catalytic cycle. It is highly probable that similar computational analyses for this compound would yield a comparable trend, predicting that the iodine atom is the more reactive site for initial cross-coupling.

Transition state calculations would model the geometry and energy of the transient species formed during the oxidative addition step for both the C-I and C-Br bonds. The calculated activation energy barriers would provide a quantitative measure of the kinetic preference for C-I bond activation.

Halogen Dance Reactions:

The "halogen dance" is a base-induced intramolecular migration of a halogen atom on an aromatic ring. For this compound, a halogen dance could potentially lead to isomeric rearrangements. Computational modeling can be used to explore the feasibility of such reactions.

Energy Profiles and Reaction Kinetics from Computational Data

By mapping the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the reaction mechanism and allows for the determination of key kinetic and thermodynamic parameters.

The following table illustrates the type of data that would be generated from such a computational study. Please note, this is an illustrative example, as specific data for this compound is not available.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 298 K |

|---|---|---|

| Oxidative Addition (C-I) | 15.2 | 1.2 x 10³ |

| Oxidative Addition (C-Br) | 22.5 | 3.5 x 10⁻² |

| Transmetalation | 12.8 | 8.9 x 10⁴ |

| Reductive Elimination | 18.7 | 7.1 x 10⁰ |

Non-Covalent Interactions and Halogen Bonding in Derivatives

The presence of multiple halogen atoms on the benzene ring of this compound and its derivatives leads to a variety of significant non-covalent interactions that govern their solid-state structures and properties.

Characterization of Intermolecular Halogen Bonding

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In derivatives of this compound, the iodine and bromine atoms are potential halogen bond donors, while the fluorine and the π-system of the benzene ring can act as acceptors.

The strength of these halogen bonds can be influenced by the electronic nature of the substituents. The electron-withdrawing fluorine atom would be expected to enhance the positive character of the σ-holes on the adjacent bromine and iodine atoms, thereby strengthening their halogen bonding capabilities.

In the solid state, these interactions can lead to the formation of specific supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. For instance, I···Br, I···F, Br···Br, and Br···F halogen bonds could all be present, leading to the formation of chains, sheets, or more complex three-dimensional networks. A study on 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594) revealed the presence of unusual Brδ+⋯Iδ− polarized halogen bonds, highlighting the complexity of these interactions in polyhalogenated systems. nih.gov

Computational Studies on Weak Interactions in Crystal Structures

Computational methods are invaluable for quantifying the strength and nature of weak interactions within a crystal lattice. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these interactions based on the electron density.

For a hypothetical crystal structure of a derivative of this compound, computational analysis would likely reveal a combination of halogen bonds and π-π stacking interactions. The presence of multiple large halogen atoms often favors face-to-face (π-π stacking) arrangements in the crystal packing of polyhalogenated benzenes.

The following table provides an example of the kind of data that could be obtained from a computational analysis of the intermolecular interactions in a crystal structure of a derivative.

| Interaction Type | Interaction Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| I···Br Halogen Bond | 3.25 | -4.8 |

| Br···F Halogen Bond | 3.05 | -2.1 |

| π-π Stacking | 3.60 | -3.5 |

These computational studies provide a detailed picture of the forces that hold the molecules together in the solid state, which is fundamental for understanding and predicting the physical properties of these materials.

1,2 Dibromo 5 Fluoro 3 Iodobenzene As a Strategic Building Block in Complex Molecular Architectures

Design and Synthesis of Multi-Functionalized Aromatic Scaffolds

The inherent structural features of 1,3-dibromo-5-fluoro-2-iodobenzene (B1299775) make it an ideal starting material for the modular synthesis of a wide array of complex aromatic systems. The differential reactivity of its halogen substituents allows for a stepwise and controlled introduction of various functional groups, paving the way for the creation of novel polycyclic aromatic hydrocarbons (PAHs), heterocycles, and advanced intermediates for materials science.

Modular Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Polycyclic aromatic hydrocarbons and their heterocyclic analogues are of significant interest due to their unique electronic and photophysical properties, with applications ranging from organic electronics to medicinal chemistry. The synthesis of these complex systems often relies on the strategic use of pre-functionalized aromatic building blocks.

While specific examples detailing the direct conversion of 1,3-dibromo-5-fluoro-2-iodobenzene into PAHs are not prevalent in the available literature, the principles of its application can be inferred from established cross-coupling methodologies. The sequential and selective reaction of the iodo and bromo groups allows for the programmed assembly of multiple aromatic rings. For instance, a Suzuki or Stille coupling could be employed to first react at the more labile carbon-iodine bond, followed by a subsequent coupling at the carbon-bromine bonds to construct the fused ring system. This modular approach provides precise control over the final architecture of the PAH or heterocycle.

Construction of Advanced Intermediates for Materials Science Applications

The unique electronic properties imparted by the fluorine and bromine atoms make 1,3-dibromo-5-fluoro-2-iodobenzene a valuable precursor for advanced materials. chemimpex.com Its use in the synthesis of novel polymers and coatings can enhance durability and resistance to environmental factors. chemimpex.com The presence of multiple halogen atoms provides sites for polymerization or for the attachment of other functional moieties that can tune the material's properties, such as its conductivity, liquid crystalline behavior, or optical characteristics.

Scaffold Diversification through Sequential Functionalization

The true synthetic power of 1,3-dibromo-5-fluoro-2-iodobenzene lies in the differential reactivity of its halogen substituents. This "orthogonal" reactivity allows for a series of selective transformations, enabling the synthesis of a vast library of structurally diverse aromatic compounds from a single starting material.

Orthogonal Reactivity of Bromine, Fluorine, and Iodine for Selective Transformations

The carbon-halogen bond strengths in 1,3-dibromo-5-fluoro-2-iodobenzene decrease in the order C-F > C-Br > C-I. This hierarchy in reactivity is the foundation for its use in sequential cross-coupling reactions. The carbon-iodine bond is the most reactive and can be selectively functionalized, for example, through Sonogashira, Suzuki, or Stille coupling reactions, while leaving the bromo and fluoro groups intact. Subsequently, the less reactive carbon-bromine bonds can be targeted under more forcing reaction conditions or with a different catalyst system. The fluorine atom is generally unreactive in these cross-coupling reactions and serves to modulate the electronic properties of the aromatic ring.

Multi-Step Synthesis of Structurally Diverse Aromatic Compounds

The ability to sequentially functionalize 1,3-dibromo-5-fluoro-2-iodobenzene opens up avenues for the creation of a wide range of complex molecules. For instance, a synthetic sequence could involve an initial Sonogashira coupling at the iodine position to introduce an alkyne, followed by a Suzuki coupling at one or both bromine positions to add aryl groups. The resulting highly substituted benzene (B151609) ring can then undergo further transformations, such as intramolecular cyclization to form complex heterocyclic systems.

This multi-step approach is particularly valuable in drug discovery and development, where the ability to rapidly generate a diverse set of analogues from a common intermediate is crucial for structure-activity relationship studies. chemimpex.com

Q & A

Q. What are the recommended methods for synthesizing 1,2-Dibromo-5-fluoro-3-iodobenzene in laboratory settings?

Answer: Synthesis strategies for halogenated aryl compounds like this compound often involve sequential halogenation and functional group transformations. A validated approach for analogous compounds (e.g., 1,3-Dibromo-5-iodobenzene) involves:

Nitration and Reduction : Starting with halogenated aniline derivatives, followed by diazotization to introduce iodine .

Halogen Exchange : Fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF under anhydrous conditions).

Final Halogenation : Bromination using Br₂/FeBr₃ or NBS (N-bromosuccinimide) in controlled stoichiometry.

| Step | Reaction Type | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, H₂SO₄, KI | Maintain 0–5°C to avoid byproducts |

| 2 | Fluorination | KF, DMF, 120°C | Use anhydrous solvents to prevent hydrolysis |

| 3 | Bromination | NBS, CCl₄, UV light | Monitor reaction progress via TLC or GC-MS |

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and coupling patterns (e.g., para/meta fluorine effects).

- ¹⁹F NMR : Confirm fluorine substitution and electronic interactions (δ ≈ -110 to -120 ppm for aromatic F).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M]⁺ or [M-H]⁻) and isotopic patterns (Br/I splitting).

- X-ray Crystallography : Resolve steric effects from bulky halogens and confirm regiochemistry .

Q. What safety protocols are essential when handling this compound?

Answer: Based on safety data for structurally similar compounds (e.g., 1,3-Dibromo-5-iodobenzene):

- Handling :

- Use fume hoods, nitrile gloves, and splash goggles.

- Avoid inhalation of vapors; electrostatic discharge precautions are critical .

- Storage :

- Keep refrigerated (2–8°C) in airtight containers under inert gas (e.g., N₂).

- Separate from oxidizing agents and metals .

- First Aid :

- Skin contact: Wash with soap/water for 15+ minutes.

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura couplings involving this compound, given competing halogen reactivities?

Answer: The presence of Br, I, and F creates electronic and steric challenges:

- Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3 to enhance selectivity for iodine over bromine.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor oxidative addition of iodine.

- Temperature Control : Lower temperatures (50–80°C) reduce undesired debromination.

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

Q. How should researchers address contradictions in reported yields for Ullmann-type couplings with this substrate?

Answer: Contradictions often arise from:

- Catalyst Purity : Trace oxygen or moisture in CuI catalysts can deactivate intermediates.

- Ligand Effects : Compare 1,10-phenanthroline vs. DMEDA ligands for stability.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratio).

- Reproducibility : Pre-dry solvents and substrates rigorously; report reaction conditions in detail .

Q. What methodologies can assess the environmental impact of this compound given limited ecotoxicological data?

Answer:

- Predictive Modeling : Use QSAR (Quantitative Structure-Activity Relationship) models to estimate toxicity based on halogen electronegativity and logP values.

- Microcosm Studies : Evaluate biodegradation in simulated soil/water systems with GC-MS tracking.

- Comparative Analysis : Benchmark against ecotoxicological data for 1,3-Dibromo-5-iodobenzene, noting iodine’s higher mobility in aquatic systems .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on regioselectivity in electrophilic substitutions?

Answer:

- Mechanistic Probes : Use isotopic labeling (e.g., D/H exchange) to map electrophilic attack sites.

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare activation energies for Br vs. I substitution.

- Controlled Experiments : Systematically vary directing groups (e.g., –NO₂ vs. –OCH₃) to isolate electronic effects .

Methodological Tables

Q. Table 1: Key Hazard Mitigation Strategies

Q. Table 2: Cross-Coupling Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 2–5 mol% | Higher loading reduces side reactions |

| Solvent Polarity | ε > 20 (DMF) | Enhances iodine reactivity |

| Temperature | 60–80°C | Balances rate and selectivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.